molecular formula C12H18ClN3 B2398741 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine CAS No. 2034511-16-3

1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine

Cat. No. B2398741
CAS RN: 2034511-16-3
M. Wt: 239.75
InChI Key: ATVZOLDNLIWNSX-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” is likely a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant application of related pyridine derivatives includes the synthesis of new compounds with potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their amide derivatives, showing variable and modest activity against bacteria and fungi. This study underscores the versatility of pyridine derivatives in generating new molecules with potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).

Herbicide Phytotoxicity and Soil Interaction

Research on pyridine derivatives extends into agricultural sciences, where these compounds are evaluated for their phytotoxicity and interaction with soil properties. Harrison, Weber, and Baird (1976) explored the phytotoxicity of various herbicides, including propachlor (3-chloro-N-isopropylacetanilide), in relation to soil properties, demonstrating the environmental considerations necessary when applying such chemicals (Harrison, Weber, & Baird, 1976).

Ecological Risk Assessment

Solomon et al. (1996) provided a comprehensive ecological risk assessment of atrazine, a widely used pesticide with a structure similar to the query compound, in North American surface waters. Their findings contribute to understanding the environmental impact of such chemicals and inform regulatory and mitigation strategies (Solomon et al., 1996).

Nootropic Agents

The synthesis of nootropic agents, substances that may improve cognitive function, is another area of application for pyridine and piperazine derivatives. Valenta, Urban, Taimr, and Polívka (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, highlighting the chemical versatility and potential therapeutic uses of these derivatives (Valenta, Urban, Taimr, & Polívka, 1994).

Spin-Transitions in Iron(II) Complexes

Research by Pritchard et al. (2009) on the synthesis of pyridine derivatives like 2,6-bis(4-chloropyrazol-1-yl)pyridine and their application in creating iron(II) complexes that exhibit spin-transitions illustrates the compound's potential in material science and molecular electronics (Pritchard et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, “1-(3-chloropyridin-2-yl)ethan-1-amine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine” were not found, pyrazole compounds continue to be a focus of research due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVZOLDNLIWNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine

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